molecular formula C4H8O3 B031021 Methyl lactate CAS No. 547-64-8

Methyl lactate

Cat. No.: B031021
CAS No.: 547-64-8
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-UHFFFAOYSA-N
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Description

Methyl lactate, also known as lactic acid methyl ester, is an organic compound with the formula CH₃CH(OH)CO₂CH₃. It is the methyl ester of lactic acid and appears as a colorless liquid. This compound is naturally derived and is readily available as a single enantiomer. This compound is widely used as a solvent for nitrocellulose, cellulose acetate, cellulose acetobutyrate, and cellulose acetopropionate .

Mechanism of Action

Target of Action

Methyl lactate, also known as lactic acid methyl ester, is the organic compound with the formula CH3CH(OH)CO2CH3 . It is the methyl ester of lactic acid . The primary targets of this compound are various immune cells, including T helper (Th)17 cells, macrophage (M)2 cells, tumor-associated macrophages, and neutrophils . This compound also targets Monocarboxylate Transporter 1 (MCT-1), which is the primary lactate importer, and MCT-4, the primary lactate exporter .

Biochemical Pathways

This compound affects the glycolysis and oxidative phosphorylation (OX PHOS) pathways . It is produced during glycolytic ATP production but can also be used for energy production, gluconeogenesis, and autocrine, paracrine, and endocrine signaling . The lactate shuttle theory suggests that lactate can be produced in one cell type and consumed in another .

Pharmacokinetics

It is known that this compound is a colorless liquid and is miscible in water This suggests that it may have good bioavailability

Result of Action

The action of this compound results in various molecular and cellular effects. It plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It also has immunomodulatory effects that may have a substantial impact in conditions with elevated lactate levels, such as cancer, sepsis, autoimmunity, and wound healing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the microenvironment may influence lactate effects, especially during differentiation . Moreover, conditions with elevated lactate levels, such as cancer, sepsis, autoimmunity, and wound healing, can influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Methyl lactate plays a key role in biochemical reactions. It is involved in the transformation of various aldoses (hexoses and pentoses), exhibiting outstanding catalytic activity and selectivity . It interacts with Sn-β and Sn-USY zeolites, showcasing their ability to convert small sugars into large sugars, and vice versa .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various biomolecules and enzymes. For instance, it is involved in the transformation of carbohydrates, especially pentoses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules and enzymes. It is involved in aldol and retro-aldol reactions, showcasing its ability to convert small sugars into large sugars, and vice versa .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits outstanding catalytic proficiency in aldol and retro-aldol reactions

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in the transformation of carbohydrates, especially pentoses . It may also affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl lactate can be synthesized through the esterification of lactic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Lactic Acid+MethanolMethyl Lactate+Water\text{Lactic Acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Lactic Acid+Methanol→Methyl Lactate+Water

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidative esterification of 1,2-propanediol using a copper-modified gold catalyst on gamma-alumina in an alkali-free methanol system. This method is considered environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions: Methyl lactate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed back to lactic acid and methanol in the presence of water and an acid or base catalyst.

    Oxidation: It can be oxidized to produce pyruvic acid.

    Reduction: this compound can be reduced to produce 1,2-propanediol.

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalysts, water.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Lactic acid and methanol.

    Oxidation: Pyruvic acid.

    Reduction: 1,2-propanediol.

Scientific Research Applications

Methyl lactate has numerous applications in scientific research and industry:

Comparison with Similar Compounds

Methyl lactate is often compared with other esters of lactic acid, such as ethyl lactate and butyl lactate. These compounds share similar properties but differ in their alkyl groups, which can influence their solubility, boiling points, and applications:

    Ethyl Lactate: Commonly used as a solvent in the electronics industry and as a biodegradable solvent in various applications.

    Butyl Lactate: Used as a solvent in coatings and inks.

This compound is unique due to its high tolerance for diluents and its ability to provide good flaw and blush resistance in lacquers and dopes .

Properties

IUPAC Name

methyl 2-hydroxypropanoate
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InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3
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InChI Key

LPEKGGXMPWTOCB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C(=O)OC)O
Source PubChem
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Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID0027197
Record name Methyl 2-hydroxypropanoate
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Molecular Weight

104.10 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Methyl lactate
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Boiling Point

144-145 °C
Record name METHYL LACTATE
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Flash Point

51 °C (124 °F) - closed cup, 121 °F (49 °C) (closed cup)
Record name METHYL LACTATE
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Solubility

Miscible in water with decomposition, Soluble in alcohol, ether, Miscible with most organic solvents
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Density

1.09 at 19 °C, /Bulk density/ (wt/gal)= 9 LB @ 68 °F
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Vapor Density

3.6 (Air = 1)
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Vapor Pressure

1.85 [mmHg], 3.5 mm Hg at 25 °C
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Color/Form

Colorless, transparent liquid

CAS No.

547-64-8, 2155-30-8
Record name Methyl lactate
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Record name Propanoic acid, 2-hydroxy-, methyl ester
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Record name METHYL LACTATE, DL-
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Melting Point

Freezing Point: approximately -66 °C
Record name METHYL LACTATE
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Synthesis routes and methods I

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
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Synthesis routes and methods II

Procedure details

In the reaction, 33 g of SnCl2.2H2O and 70 g of NH4Cl were added into a reactor (inside volume 10.0 L) as catalyst. 3.0 kg of methanol was also added into the reactor. The reactor was sealed and heated to 130° C. under stirring. A solution of 0.500 kg sucrose in 0.500 kg water was pumped into the reactor with a flow of 10.0 mL/min to carry out the reaction. After pumping all of the sucrose solution into the reactor, the reaction was kept running for another 1.5 h to complete the reaction. The resulted solution was analyzed by GC and HPLC. 81% of total molar yield of methyl lactate and lactic acid was obtained.
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Synthesis routes and methods III

Procedure details

2500 g of highly pure S-(−)-methyl lactate from reservoir (1), having purity 99.81% by on GC analysis as methyl lactate, obtained by reactive distillation of lactic acid and methanol followed by fractional distillation to isolate pure methyl lactate, was charged to the glass lined stirred reactor (4), having capacity of 10 L and was further charged with 2500 g of distilled water (De-ionized, glass distilled) from reservoir (2), along with 500 g of Purac Inc, USA make pure lactic (90% by wt on HPLC analysis) from reservoir (3). Temperature of reboiler was maintained continuously at 100° C. by hot oil circulator (5). The methanol vapors formed during hydrolysis reaction were allowed to rise through column (6) and condensed in cooler (7) and fractionated with proper reflux so as to get top temperature at 65° C. The methanol formed was continuously collected in reservoir (10) through cooler (8). Any trace amount of methanol or unconverted methyl lactate was recovered and recycled. After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2) was charged to reactor (4) so as to get complete conversion of methyl lactate in to L-(+)-lactic acid. The water was removed by distillation and was collected in reservoir (9) through cooler (8) so as to get lactic acid free from methanol and methyl lactate in trace amount. After removing desired amount of water, the lactic acid in the reactor (4) was treated with 0.5% by wt of total material with pre-treated activated charcoal from reservoir (11). Where pretreatment of activated charcoal was done by washing activated charcoal with 10% solution of pure L-(+)-lactic acid in water. The pure L-(+)-lactic acid and the pre-treated activated charcoal in reactor (4) was stirred for 30 minutes, cooled to room temperature and the contents of reactor (4) were filtered on Buchner filter (12), to get highly pure L-(+)-lactic acid as the filtrate which was stored in reservoir (13). This L-(+)-lactic acid filtrate from (13) was clear and transparent and was further concentrated at 80° C. and under vacuum of 100 mm Hg till 90% by w/w of L-(+)-lactic acid solution in water was obtained. This L-(+)-lactic acid was analyzed by HPLC and showed lactic acid of 99.81% purity by wt. on water free basis and having optical purity of 99.9% as analyzed by RANDOX Enzyme Kit method. The L-(+)-lactic acid obtained was also free from any odor and color.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl lactate
Reactant of Route 2
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Reactant of Route 2
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Methyl lactate
Reactant of Route 3
Methyl lactate
Reactant of Route 4
Reactant of Route 4
Methyl lactate
Reactant of Route 5
Reactant of Route 5
Methyl lactate
Reactant of Route 6
Methyl lactate
Customer
Q & A

Q1: What is the molecular formula and weight of Methyl Lactate?

A1: this compound has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques are employed to characterize this compound, including Fourier Transform Infrared (FTIR) spectroscopy [], intracavity laser photoacoustic spectroscopy [], cavity ring-down spectroscopy [], and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide insights into its molecular structure, vibrational modes, and interactions with other molecules.

Q3: How does the structure of this compound influence its conformational stability?

A3: this compound exhibits conformational isomerism due to the rotation of its hydroxyl and methyl groups. The most stable conformer, confirmed by rotational spectroscopy and ab initio calculations, features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen (OH…O=C) [].

Q4: What computational methods are used to study the properties of this compound?

A4: Density Functional Theory (DFT) calculations are widely employed to analyze this compound's properties, including torsional barriers, hydrogen bonding interactions, and solvent effects []. Molecular Dynamics (MD) simulations provide insights into the structural and dynamic behavior of this compound in pure and mixed fluids [].

Q5: How is this compound synthesized from biomass-derived carbohydrates?

A5: this compound can be synthesized directly from biomass-derived carbohydrates like glucose, fructose, and sucrose using heterogeneous catalysts such as Sn-Beta zeolite in methanol []. This method offers a more sustainable alternative to traditional fermentation processes.

Q6: What is the role of Sn-Beta zeolite in the conversion of sugars to this compound?

A6: Sn-Beta zeolite, a Lewis acidic catalyst, plays a crucial role in converting sugars to this compound. It catalyzes the isomerization of sugars, retro-aldol condensation, and dehydration reactions, ultimately leading to the formation of this compound [, ].

Q7: Can other catalysts be used for this compound synthesis from biomass?

A7: Yes, various other catalysts have been explored for this compound synthesis from biomass, including Sn-MCM-41 [], SnO2/SiO2 [], acid-base bifunctional γ-Al2O3 [], and ultrasmall cobalt oxide clusters within silicalite-1 crystals (CoO@silicalite-1) [].

Q8: How does the choice of catalyst affect the yield and selectivity of this compound?

A8: The catalyst's properties, such as its acidity, pore size, and metal loading, significantly influence the yield and selectivity of this compound. For instance, Sn-Beta zeolite with controlled acidity and pore size exhibits high selectivity towards this compound [], while the addition of alkali metals during catalyst preparation or in the reaction mixture can further enhance the yield [].

Q9: What are the main byproducts formed during the conversion of sugars to this compound?

A9: The major byproducts formed during the conversion depend on the reaction conditions and catalyst used. Common byproducts include humins [], alkyl glucosides and fructosides [], acetals [], glycolaldehyde dimethyl acetal [], and 5-hydroxymethylfurfural (HMF) [].

Q10: Can this compound be further converted into other valuable chemicals?

A10: Yes, this compound can be further converted into various valuable chemicals. For example, it can be dehydrated to acrylic acid and methyl acrylate using catalysts like NaY zeolite [, ]. Additionally, it serves as a precursor for the production of biodegradable polymer polylactic acid (PLA) [].

Q11: How is water affecting the catalytic conversion of sugars to this compound?

A11: While excessive water can hydrolyze this compound, decreasing its yield, a controlled amount of water can be beneficial []. Water can hydrolyze glycolaldehyde dimethyl acetal, a major byproduct, into glycolaldehyde, which can be converted back to sugars via aldol condensation and subsequently into this compound [].

Q12: What are the challenges associated with the industrial-scale production of this compound from biomass?

A12: Several challenges hinder the industrial-scale production of this compound from biomass, including achieving complete liquid phase mass balance closure, complex product analysis, and the lack of comprehensive kinetic data []. Further research is needed to optimize catalyst performance, reaction conditions, and downstream processing for cost-effective and efficient production.

Q13: How does this compound interact with water molecules?

A13: this compound forms hydrogen bonds with water molecules, primarily through its hydroxyl and carbonyl groups. Studies have shown that this compound predominantly forms insertion complexes with water, where water molecules insert into the intramolecular hydrogen bond of this compound [, ].

Q14: How does the chirality of this compound influence its interactions with other chiral molecules?

A14: The chirality of this compound plays a significant role in chiral recognition. Studies on complexes of this compound with other chiral molecules, such as methyl mandelate [] and (1R,2S)-(+)-cis-1-amino-2-indanol [], reveal distinct hydrogen-bonding patterns and stabilities depending on the enantiomeric combinations. This chiral recognition is crucial for applications in enantioselective synthesis and chiral separations.

Q15: What are the applications of this compound beyond its use as a chemical intermediate?

A15: this compound finds applications as a green solvent [], in the production of biodegradable plastics like PLA [, ], and as a potential fuel additive []. Its biodegradable nature and low toxicity make it an attractive alternative to conventional solvents and fuel additives.

Q16: How is this compound used in the chemical recycling of PLA?

A16: this compound can be produced through the depolymerization of PLA via transesterification with methanol, catalyzed by metal complexes like Zn(II) complexes [, ]. This process allows for the chemical recycling of PLA waste into valuable chemicals, contributing to a circular economy.

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